

Application Note: Protocol for Schizokinen Extraction and Purification from Bacterial Culture

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Compound of Interest

Compound Name: Schizokinen

Cat. No.: B1681558

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Schizokinen is a dihydroxamate-type siderophore, a small, high-affinity iron-chelating molecule produced by various bacteria, including *Bacillus megaterium*, *Rhizobium leguminosarum*, and certain cyanobacteria.[1][2][3][4] Its primary biological function is to sequester ferric iron (Fe^{3+}) from the environment and transport it into the microbial cell, a critical process for survival in iron-limited conditions.[5] Structurally, **Schizokinen** features a citric acid backbone symmetrically linked to two 1-amino-3-(N-hydroxy-N-acetyl)-aminopropane residues.[1][6] These hydroxamate and α -hydroxycarboxylate groups enable the formation of a stable hexadentate octahedral complex with Fe^{3+} . [6] The unique iron-chelating properties of **Schizokinen** have garnered interest in various fields, including drug development for iron overload disorders, novel antibiotic delivery systems, and as a potential radiotracer for selective bacterial infection imaging.[7][8]

This document provides a detailed protocol for the production, extraction, and purification of **Schizokinen** from bacterial cultures. It includes methods for inducing and detecting siderophore production, multi-step purification chromatography, and analytical characterization.

I. Experimental Protocols

Protocol 1: Bacterial Culture and Schizokinen Production

This protocol describes the cultivation of bacteria under iron-deficient conditions to maximize **Schizokinen** production. *Bacillus megaterium* is used here as an example of a native producer. [2] Alternatively, heterologous expression in *E. coli* can yield significantly higher amounts of **Schizokinen**. [7][9]

1.1. Materials and Reagents:

- Bacterial Strain: *Bacillus megaterium* ATCC 19213 or a heterologous expression strain of *E. coli*. [2][7]
- Iron-Deficient Medium (Sucrose-Mineral Salts Medium):
 - Sucrose: 20 g/L
 - K_2HPO_4 : 7 g/L
 - KH_2PO_4 : 3 g/L
 - $(NH_4)_2SO_4$: 1 g/L
 - $MgSO_4 \cdot 7H_2O$: 0.1 g/L
 - Citric Acid: 1 mM (optional, can stimulate production) [6]
 - Note: All glassware must be acid-washed (e.g., with 6M HCl) and rinsed thoroughly with deionized water to remove trace iron.
- Inoculum Culture: Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth.
- Equipment: Shaking incubator, centrifuge, acid-washed flasks.

1.2. Procedure:

- Prepare a starter culture by inoculating 10 mL of TSB or LB broth with the selected bacterial strain. Incubate at 30-37°C with shaking (200 rpm) overnight.

- Harvest the cells from the starter culture by centrifugation at 5,000 x g for 10 minutes.
- Wash the cell pellet twice with the iron-deficient medium to remove residual iron from the starter culture medium.
- Inoculate 1 L of the iron-deficient medium in a 2.8 L acid-washed flask with the washed cell pellet to an initial OD₆₀₀ of 0.05.
- Incubate the culture at 30-37°C with vigorous shaking (200 rpm) for 48-72 hours. Siderophore production is typically highest during the late logarithmic to stationary phase.
- Monitor siderophore production periodically using the Chrome Azurol S (CAS) assay (Protocol 2).

Protocol 2: Detection of Siderophore Production (Chrome Azurol S Assay)

The CAS assay is a universal colorimetric method for detecting siderophores.[\[6\]](#)[\[10\]](#)

Siderophores remove iron from the blue iron-CAS-HDTMA complex, causing a color change to orange/yellow.[\[6\]](#)[\[11\]](#)[\[12\]](#)

2.1. Reagents:

- CAS Stock Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water. Add 10 mL of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl).
- HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of deionized water.
- CAS Assay Solution: Slowly add the CAS stock solution to the HDTMA solution while stirring. The final solution should be a deep blue color. Autoclave and store in the dark.
- CAS Agar Plates (for qualitative detection): Prepare the CAS assay solution as above but with an added buffered agar solution to create plates.

2.2. Qualitative Procedure (Plate Assay):

- Prepare CAS agar plates.
- Bore a well in the center of the agar plate.
- Add 50-100 μ L of the cell-free culture supernatant to the well.
- Incubate at room temperature for 30 minutes to a few hours.
- The formation of an orange-to-yellow halo around the well indicates the presence of siderophores.[\[6\]](#)[\[13\]](#)

2.3. Quantitative Procedure (Liquid Assay):

- Collect 1 mL of bacterial culture and centrifuge at 10,000 x g for 5 minutes to pellet the cells.
- Mix 0.5 mL of the cell-free supernatant with 0.5 mL of the CAS assay solution.
- Incubate at room temperature for 1 hour.[\[6\]](#)
- Measure the absorbance at 630 nm. Use uninoculated culture medium as a reference.
- Siderophore activity is calculated as the percentage reduction in absorbance relative to the reference. A decrease in absorbance correlates with a higher concentration of siderophores.
[\[6\]](#)

Protocol 3: Schizokinen Extraction and Purification

This protocol involves a multi-step process to purify **Schizokinen** from the culture supernatant.

3.1. Step 1: Harvesting Supernatant

- After incubation (Protocol 1), centrifuge the entire bacterial culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.
- Carefully decant and collect the supernatant, which contains the secreted **Schizokinen**.
- Filter the supernatant through a 0.22 μ m filter to remove any remaining cells and debris.

3.2. Step 2: Iron Saturation and Initial Purification

- To facilitate purification and visualization, saturate the **Schizokinen** in the supernatant by adding a solution of FeCl_3 until the supernatant turns a distinct reddish-brown color, indicating the formation of the ferric-**schizokinen** complex.
- Apply the iron-saturated supernatant to a column packed with Amberlite XAD-4 or a similar hydrophobic resin.
- Wash the column with several volumes of deionized water to remove salts and hydrophilic impurities.
- Elute the ferric-**schizokinen** complex with a methanol gradient (e.g., 20-80% methanol in water). The reddish-brown fractions contain the siderophore.

3.3. Step 3: Gel Filtration Chromatography

- Pool the positive fractions from the previous step and concentrate them using a rotary evaporator.
- Apply the concentrated sample to a Sephadex G-25 gel filtration column to separate molecules based on size.[\[14\]](#)
- Elute the column with deionized water or a suitable buffer (e.g., 50 mM ammonium acetate).
- Collect fractions and monitor for the reddish-brown color of the ferric-**schizokinen** complex or test fractions using the CAS assay.

3.4. Step 4: High-Performance Liquid Chromatography (HPLC)

- For final polishing, subject the pooled and concentrated fractions from gel filtration to reverse-phase HPLC (RP-HPLC) on a C18 column.
- Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.
- Monitor the elution profile at a wavelength suitable for the ferric complex (around 435 nm).
- Collect the major peak corresponding to ferric-**schizokinen** and lyophilize to obtain the purified product.

II. Data Presentation

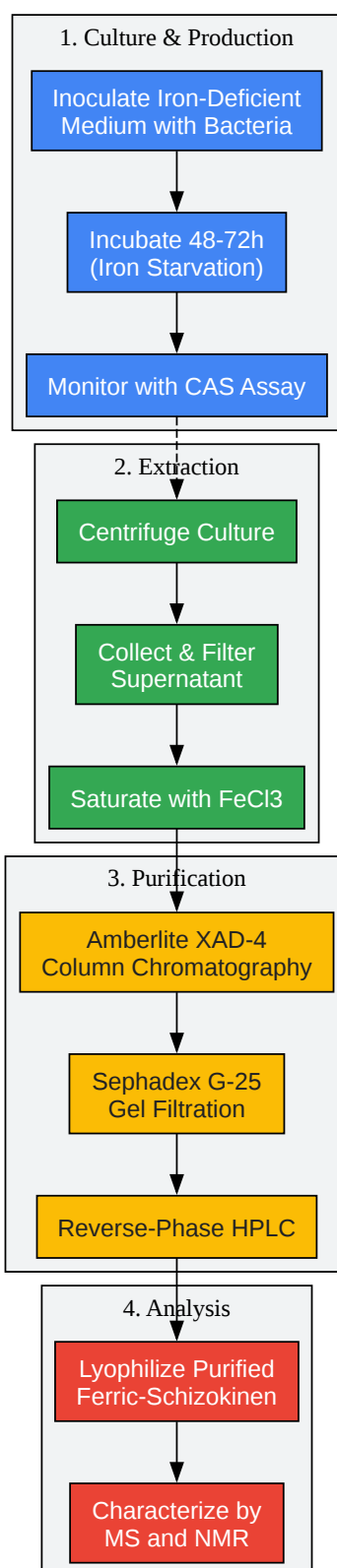
Quantitative data for **Schizokinen** is crucial for characterization and downstream applications.

Table 1: Physicochemical and Spectroscopic Properties of **Schizokinen**

Property	Value / Observation	Reference
Molecular Weight	420.19 g/mol (C ₁₆ H ₂₈ N ₄ O ₉)	[7]
Fe ³⁺ -Complex MW	474 g/mol ([schizokinen + Fe ³⁺ – 3H] + H ⁺)	[7]
¹ H NMR (600 MHz)	Shifts consistent with published data for citrate backbone and hydroxamate side chains.	[3][7]
ESI-MS/MS	Fragmentation patterns confirm the structure.	[3][13]
UV-Vis λ _{max} (Fe ³⁺ complex)	~435 nm	Inferred from purification protocols
Biological Activity	Significant lag reduction in B. megaterium at 0.2 µg/mL.	[2]
Typical Yield	~5 mg of partially purified siderophore per liter of culture.	[14]

III. Visualization of Workflows and Pathways

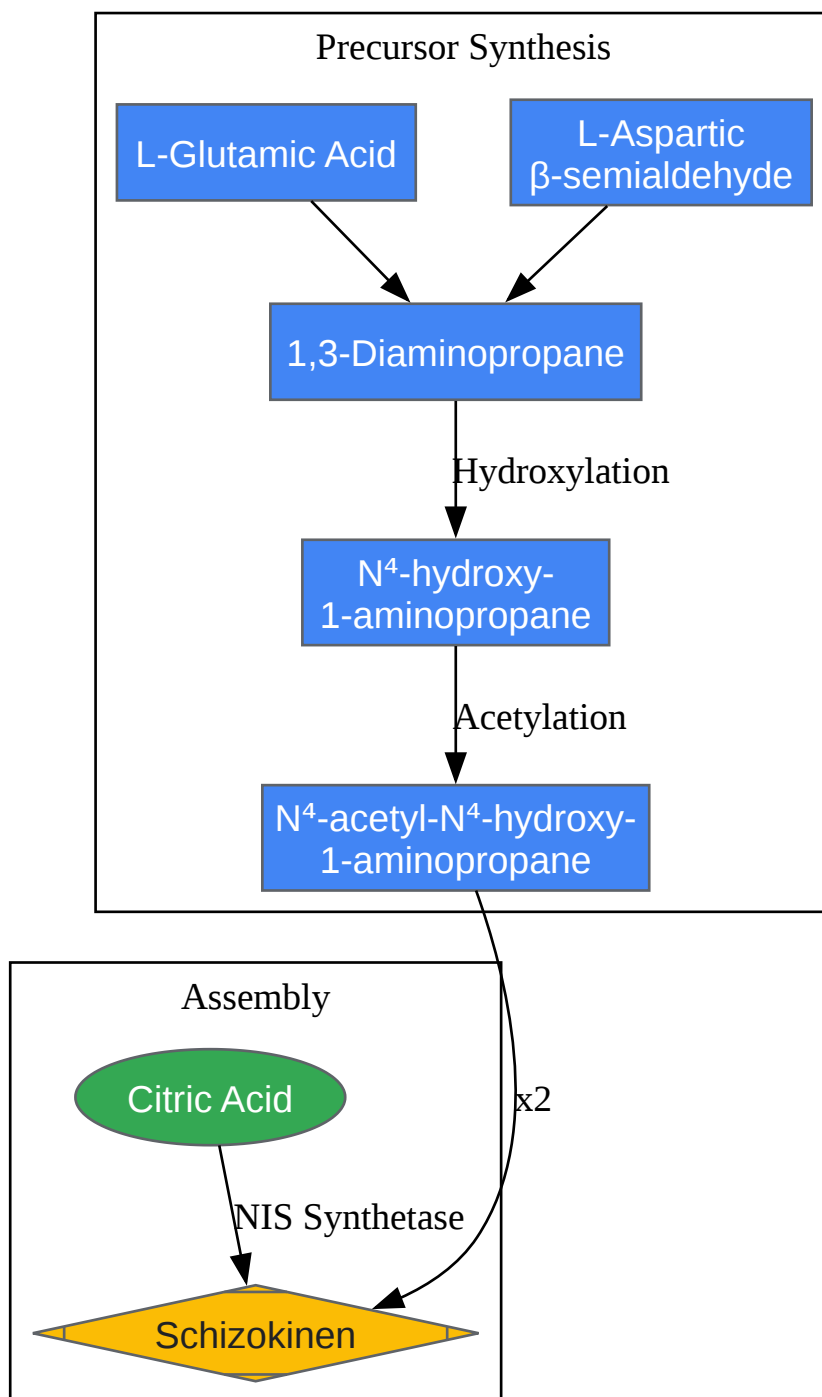
Experimental Workflow Diagram



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Caption: Workflow for **Schizokinen** production, extraction, and purification.

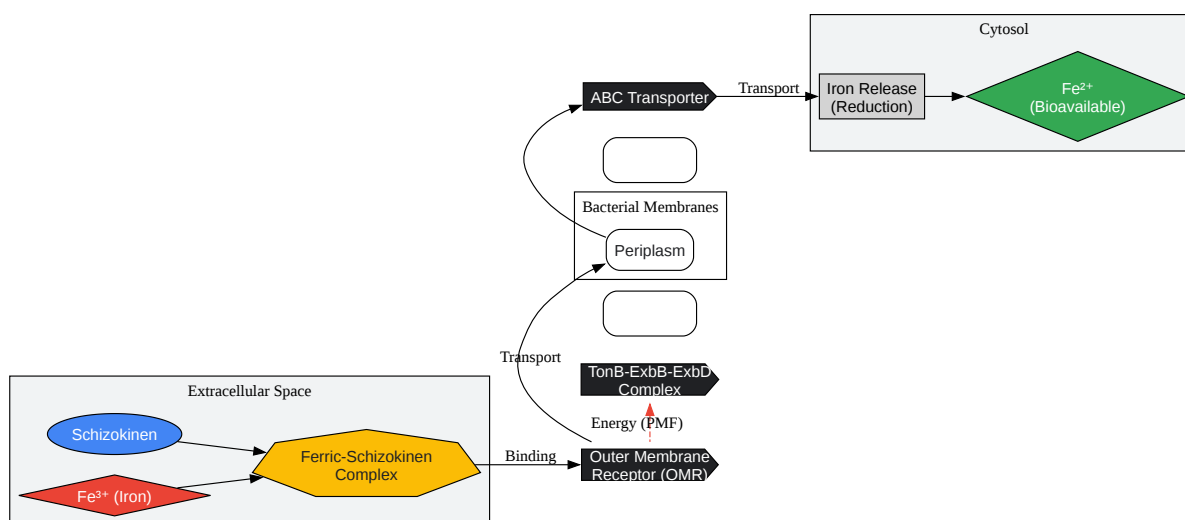
Schizokinen Biosynthesis Pathway



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Caption: Simplified biosynthesis pathway of **Schizokinen** from precursors.

Ferric-Schizokinen Transport Pathway



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Caption: Transport mechanism of the Ferric-**Schizokinen** complex into a Gram-negative bacterium.

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